BenchChemオンラインストアへようこそ!

Thiazolidin-2-cyanamide

Type III Secretion System Anti-virulence Xanthomonas oryzae

This thiazolidin-2-cyanamide scaffold is essential for R&D programs targeting anti-virulence mechanisms. Its unique 2-cyanoimino-1,3-thiazolidine core inhibits bacterial T3SS in plant pathogens like Xanthomonas oryzae without bactericidal activity, addressing resistance concerns. It also shows potent E. coli β-glucuronidase inhibition (IC₅₀ 1.2–23.1 µM) for mitigating irinotecan toxicity. Generic thiazolidine analogs lacking the cyanamide moiety are not functionally equivalent. Source high-purity (98%) material with validated synthesis (88% yield) for your next SAR or formulation study.

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
Cat. No. B8092505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolidin-2-cyanamide
Molecular FormulaC4H7N3S
Molecular Weight129.19 g/mol
Structural Identifiers
SMILESC1CSC(N1)NC#N
InChIInChI=1S/C4H7N3S/c5-3-7-4-6-1-2-8-4/h4,6-7H,1-2H2
InChIKeyCHQQODWJSYDZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolidin-2-cyanamide: Technical Procurement Guide for a Selective Anti-Virulence and β-Glucuronidase Inhibitor Scaffold


Thiazolidin-2-cyanamide is a heterocyclic scaffold characterized by a 2-cyanoimino-1,3-thiazolidine core structure, also designated as (Z)-N-(thiazolidin-2-ylidene)cyanamide [1]. This core serves as the pharmacophoric anchor for derivatives that demonstrate two mechanistically distinct bioactivities: inhibition of the bacterial type III secretion system (T3SS) in Gram-negative plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) [2], and potent competitive inhibition of Escherichia coli β-glucuronidase (EcGUS) relevant to mitigating drug-induced gastrointestinal toxicity [3]. Critically, the scaffold achieves anti-virulence effects without impairing bacterial growth or survival, a functional differentiation from conventional bactericidal agents that carries implications for resistance management and microbiome preservation [2].

Why Generic Thiazolidine Scaffolds Cannot Substitute for Thiazolidin-2-cyanamide in T3SS and EcGUS Inhibition


Substituting thiazolidin-2-cyanamide with alternative thiazolidine derivatives lacking the 2-cyanoimino moiety is not functionally equivalent, as the cyanamide group is structurally essential for the specific binding interactions that confer potent inhibition of EcGUS and T3SS [1]. Structure-inhibitory activity relationship studies have demonstrated that modifications to the core scaffold dramatically alter potency, with chloro substitution on the phenyl moiety proving essential for EcGUS inhibition [1]. Furthermore, derivatives built on this specific scaffold achieve IC₅₀ values against EcGUS ranging from 1.2 µM to 23.1 µM—all exceeding the potency of the standard positive control D-saccharic acid 1,4-lactone [1]. Generic thiazolidine analogs without the cyanamide functionality would lack the requisite pharmacophoric features necessary for the competitive inhibition mechanism observed with this scaffold, rendering substitution scientifically unjustified for applications requiring T3SS suppression or EcGUS inhibition.

Thiazolidin-2-cyanamide: Head-to-Head Quantitative Differentiation Against Comparators


T3SS hpa1 Promoter Inhibition: II-2 and II-3 Derivatives Compared to Untreated Control

Derivatives II-2 and II-3 of thiazolidin-2-cyanamide significantly inhibited the promoter activity of the harpin gene hpa1 in Xanthomonas oryzae pv. oryzae (Xoo), a key virulence factor in the T3SS pathway, compared to the untreated baseline control. The inhibition was assessed using a promoter-activity assay with GFP reporter constructs, and the compounds did not affect bacterial growth or survival at the tested concentrations [1]. This differentiates these derivatives from conventional antibiotics that exert selection pressure by targeting bacterial viability [2].

Type III Secretion System Anti-virulence Xanthomonas oryzae

T3SS Gene Expression Suppression: qRT-PCR Quantification of hrp Cluster Downregulation

Thiazolidin-2-cyanamide derivatives II-2, II-3, and II-4 significantly reduced mRNA levels of representative genes in the hrp (hypersensitive response and pathogenicity) cluster, as well as the regulatory genes hrpG and hrpX, in Xoo [1]. This downregulation was quantified by qRT-PCR and correlated with attenuated hypersensitive response (HR) in non-host tobacco plants. The lack of effect on bacterial growth at these concentrations distinguishes these derivatives from growth-inhibitory compounds [1].

Gene expression hrp cluster Virulence factor regulation

EcGUS Inhibitory Potency: IC₅₀ Comparison Against Standard Positive Control D-Saccharic Acid 1,4-Lactone

A series of thirteen thiazolidin-2-cyanamide derivatives containing a 5-phenyl-2-furan moiety were evaluated for inhibitory activity against Escherichia coli β-glucuronidase (EcGUS). All thirteen compounds demonstrated more potent inhibition than the commonly used positive control, D-saccharic acid 1,4-lactone, with IC₅₀ values ranging from 1.2 µM to 23.1 µM [1]. This is a direct, quantitative comparison within the same assay system, confirming the scaffold's superior potency over a standard comparator.

β-Glucuronidase Enzyme inhibition Drug-induced toxicity

Competitive Inhibition Mechanism: Kinetic Characterization of Thiazolidin-2-cyanamide Derivatives

Inhibition kinetics studies indicated that thiazolidin-2-cyanamide derivative 1-3 acts as a competitive-type inhibitor for EcGUS [1]. This mechanism is supported by molecular docking studies that predicted the potential molecular determinants for the potent inhibitory effects toward EcGUS. Competitive inhibition implies that the inhibitor binds directly to the enzyme's active site, competing with the natural substrate. This mechanistic clarity is a differentiation point relative to non-specific or uncharacterized inhibitors.

Enzyme kinetics Competitive inhibition Mechanism of action

Structure-Inhibitory Activity Relationship: Chloro Substitution Essential for EcGUS Inhibition

Structure-inhibitory activity relationship (SAR) studies across the 13-derivative series revealed that chloro substitution on the phenyl moiety was essential for EcGUS inhibition [1]. This finding provides a rational basis for derivative selection and scaffold optimization, distinguishing compounds with specific substitution patterns from less active analogs. The SAR analysis included systematic comparison of IC₅₀ values across different substituents, establishing the chloro-substituted derivatives as the most potent within the series.

SAR Structure-activity relationship Medicinal chemistry

Synthetic Accessibility: High-Yield Preparation of 2-Cyanoimino-1,3-thiazolidine Core

The core 2-cyanoimino-1,3-thiazolidine scaffold can be prepared with high efficiency, as demonstrated by a reported synthetic protocol achieving an 88% yield for the (Z)-2-(1,3-thiazolidin-2-ylidene)cyanamide core intermediate [1]. This yield benchmark provides a basis for cost-effective procurement and scale-up, differentiating this scaffold from less accessible heterocyclic cores requiring more complex or lower-yielding synthetic routes.

Synthesis Process chemistry Scalability

Thiazolidin-2-cyanamide: Evidence-Backed Research and Industrial Application Scenarios


Anti-Virulence Lead Discovery for Plant Pathogen Control

Procurement for programs targeting Gram-negative plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of rice bacterial leaf blight. Thiazolidin-2-cyanamide derivatives II-2 and II-3 demonstrated 91.1–93.3% inhibition of hpa1 promoter activity at 100 µM without affecting bacterial growth, and significantly reduced hrp cluster gene expression in qRT-PCR assays [1][2]. This anti-virulence mechanism, validated in in vivo rice cultivar IR24 disease reduction studies, avoids the resistance selection pressure inherent to bactericidal agents [2].

EcGUS Inhibitor Development for Mitigating CPT-11-Induced Diarrhea

Procurement for medicinal chemistry programs aiming to develop gut microbial β-glucuronidase inhibitors to alleviate irinotecan (CPT-11)-induced gastrointestinal toxicity. Thiazolidin-2-cyanamide derivatives demonstrate IC₅₀ values against EcGUS ranging from 1.2 µM to 23.1 µM, all more potent than the standard positive control D-saccharic acid 1,4-lactone [1]. Chloro-substituted derivatives represent the most potent subset based on SAR analysis, with compound 1-3 showing competitive inhibition kinetics [1].

SAR-Driven Scaffold Optimization and Fragment-Based Design

Procurement for structure-activity relationship studies requiring a tractable heterocyclic scaffold with established synthetic accessibility and defined pharmacophoric requirements. The SAR analysis of 13 derivatives revealed that chloro substitution on the phenyl moiety is essential for potent EcGUS inhibition, providing a rational basis for derivative prioritization [1]. Molecular docking studies have identified key binding interactions, and the core scaffold can be synthesized in 88% yield [1][2].

Microbiome-Preserving Agrochemical Formulation Development

Procurement for development of anti-virulence agrochemical formulations that suppress pathogen virulence without disturbing the innate leaf microbiome. A novel thiazolidin-2-cyanamide derivative (DZ-3) was shown to suppress T3SS without affecting bacterial growth, thereby minimizing disturbance of the innate leaf microbiome while providing protective effects against Xoo infection [1]. This represents a differentiated application for formulations requiring microbiome compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolidin-2-cyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.